molecular formula C12H17Cl2NO2S B2668582 4-(3-Chloro-4-(methylsulfonyl)phenyl)piperidine hydrochloride CAS No. 1853217-71-6

4-(3-Chloro-4-(methylsulfonyl)phenyl)piperidine hydrochloride

Cat. No.: B2668582
CAS No.: 1853217-71-6
M. Wt: 310.23
InChI Key: USSABXKVFVBIBH-UHFFFAOYSA-N
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Description

4-(3-Chloro-4-(methylsulfonyl)phenyl)piperidine hydrochloride is a chemical compound with the molecular formula C12H17Cl2NO2S and a molecular weight of 310.23988 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a 3-chloro-4-(methylsulfonyl)phenyl group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-4-(methylsulfonyl)phenyl)piperidine hydrochloride typically involves the reaction of 3-chloro-4-(methylsulfonyl)benzaldehyde with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes such as recrystallization to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-4-(methylsulfonyl)phenyl)piperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted phenylpiperidine compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(3-Chloro-4-(methylsulfonyl)phenyl)piperidine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-4-(methylsulfonyl)phenyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways within cells. The compound can modulate the activity of enzymes and receptors, leading to changes in cellular signaling and metabolic processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Chloro-4-(methylsulfonyl)phenyl)piperidine hydrochloride is unique due to its specific substitution pattern on the phenyl ring and the presence of both chloro and methylsulfonyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for research and industrial applications .

Properties

IUPAC Name

4-(3-chloro-4-methylsulfonylphenyl)piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2S.ClH/c1-17(15,16)12-3-2-10(8-11(12)13)9-4-6-14-7-5-9;/h2-3,8-9,14H,4-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USSABXKVFVBIBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)C2CCNCC2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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